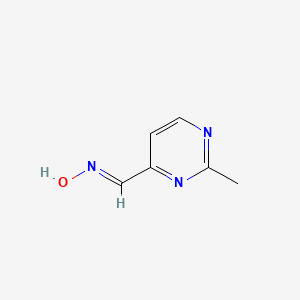

2-Methylpyrimidine-4-carbaldehyde oxime

Description

2-Methylpyrimidine-4-carbaldehyde oxime is a heterocyclic oxime derivative featuring a pyrimidine backbone substituted with a methyl group at position 2 and a carbaldehyde oxime group at position 3. The oxime functional group (–CH=N–OH) enhances molecular reactivity, enabling interactions with biological targets such as kinases or metalloenzymes.

Properties

IUPAC Name |

(NE)-N-[(2-methylpyrimidin-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5-7-3-2-6(9-5)4-8-10/h2-4,10H,1H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOSNYDPUOFVCD-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=N1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methylpyrimidine-4-carbaldehyde oxime plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. Additionally, this compound can bind to various proteins, altering their conformation and function .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling, such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K) . These interactions can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, reducing its efficacy . Long-term studies have indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, affecting energy production and cellular metabolism . Additionally, this compound can influence the synthesis and degradation of other biomolecules, such as lipids and nucleotides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression . Additionally, this compound can localize to the mitochondria, affecting cellular metabolism and energy production .

Biological Activity

2-Methylpyrimidine-4-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a derivative of pyrimidine, it exhibits properties that can be harnessed in various therapeutic applications, particularly in oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O, with a molecular weight of approximately 136.15 g/mol. The compound features an oxime functional group, which enhances its reactivity and biological profile.

Oximes like this compound are known to interact with various biological targets through multiple mechanisms:

- Acetylcholinesterase Reactivation : Oximes can reactivate acetylcholinesterase, making them valuable in treating organophosphate poisoning.

- Kinase Inhibition : Many oximes exhibit inhibitory effects on kinases involved in cell proliferation and survival pathways, contributing to their anticancer potential .

- Antimicrobial Activity : The presence of the oxime group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Biological Activities

Recent studies have documented several biological activities associated with this compound:

-

Anticancer Activity :

- Research indicates that derivatives of pyrimidine compounds demonstrate cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown significant inhibition of cell proliferation in human leukemia and lung cancer cells .

- A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 0.1 to 1 µM for related compounds against different cancer types .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies

Several case studies illustrate the biological efficacy of this compound:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

2-Methylpyrimidine-4-carbaldehyde oxime exhibits significant biological activities, making it a candidate for therapeutic applications. Research indicates that oximes, including this compound, have demonstrated:

- Antibacterial Activity: Oximes are known for their ability to inhibit bacterial growth. They have been studied as potential treatments for infections caused by resistant bacterial strains .

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, which is crucial for treating chronic inflammatory diseases .

- Anticancer Potential: Oximes can act as kinase inhibitors, targeting various kinases involved in cancer cell proliferation and survival. This includes inhibition of cyclin-dependent kinases (CDKs) and other serine/threonine kinases that play roles in tumorigenesis .

Mechanism of Action:

The pharmacological effects of this compound are attributed to its ability to interact with key enzymes and receptors. For instance, it can modulate the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission, thereby influencing neurological functions.

Biochemical Research

Enzyme Interactions:

This compound is involved in various biochemical pathways. It has been reported to interact with:

- Acetylcholinesterase: As mentioned, it can reactivate AChE inhibited by organophosphates, which is vital for developing antidotes against nerve agents .

- Kinases: The ability to inhibit multiple kinases makes it a valuable tool in studying signal transduction pathways related to cancer and other diseases .

Cellular Effects:

Research shows that this compound influences cellular processes such as:

- Cell Signaling: It can modulate pathways involving AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K), which are essential for cellular metabolism and growth regulation .

Material Science

Synthesis of Functional Materials:

The compound can be utilized in synthesizing novel materials with specific functionalities. For instance:

- Surfactants: Research has explored the incorporation of oxime groups into surfactant structures, enhancing their properties for industrial applications. The amphiphilic nature of these compounds allows them to be used in formulations requiring surface-active agents .

Case Studies and Research Findings

Comparison with Similar Compounds

Pyridine-Based Oximes

2-Pyridinecarbaldehyde oxime and 4-Pyridinecarbaldehyde oxime () are structurally simpler analogs where the pyrimidine ring is replaced by a pyridine ring. Key differences include:

- Electronic Effects : Pyrimidine (two nitrogen atoms) exhibits greater electron-withdrawing character compared to pyridine (one nitrogen), influencing redox properties and binding affinity .

- Applications : Pyridinecarbaldehyde oximes are primarily used as synthetic intermediates or ligands in coordination chemistry, whereas pyrimidine-based oximes (e.g., JNJ-28871063 in ) are explored for therapeutic applications due to their enhanced selectivity in biological systems .

Bipyridine Oximes

Unlike 2-Methylpyrimidine-4-carbaldehyde oxime, Caerulomycin A is utilized in laboratory research for its antimicrobial and antitumor properties, likely due to its extended conjugation system .

Functionalized Pyrimidine Oximes

Compounds like JNJ-28871063 and JNJ-38158471 () share the pyrimidine core but include additional pharmacophores (e.g., morpholine, benzyloxy groups). These modifications enhance solubility and target specificity. For example:

Aliphatic and Hazardous Oximes

- 4-Methylpentan-2-one oxime (): A ketone-derived oxime with irritant properties (H302, H315, H319), highlighting how aliphatic oximes differ in toxicity and applications (e.g., industrial solvents) compared to aromatic variants .

- Phosgene oxime (): A highly toxic warfare agent with acute corrosive effects.

Comparative Data Table

Research Findings and Mechanistic Insights

- Anticancer Potential: Pyrimidine oximes like JNJ-28871063 inhibit kinases involved in tumor proliferation, leveraging the oxime group for hydrogen bonding with ATP-binding pockets .

- Toxicity Trends : Aromatic oximes (pyridine/pyrimidine) exhibit lower acute toxicity compared to aliphatic or electrophilic oximes (e.g., phosgene oxime) due to reduced reactivity with biological nucleophiles .

- Solubility and Bioavailability : Substituents like morpholine (JNJ-28871063) or methoxy groups (Caerulomycin A) improve water solubility, a critical factor for drug development .

Preparation Methods

General Synthetic Strategy

The preparation of 2-methylpyrimidine-4-carbaldehyde oxime generally follows a two-step process:

Preparation of 2-Methylpyrimidine-4-carbaldehyde

The aldehyde intermediate can be prepared via selective functionalization of methylpyrimidine derivatives or via formylation reactions on the pyrimidine ring. While direct literature on 2-methylpyrimidine-4-carbaldehyde synthesis is limited, related pyrimidine derivatives such as 4-amino-2-methylpyrimidine-5-carbonitrile have been synthesized with high yields, providing a platform for aldehyde formation.

Example synthesis of related pyrimidine derivatives:

This compound can be further transformed to aldehyde derivatives via controlled oxidation or hydrolysis steps.

Oximation: Conversion of Pyrimidine Aldehyde to Oxime

The key step in preparing this compound is the reaction of the aldehyde with hydroxylamine or hydroxylamine salts under controlled conditions.

Typical reaction conditions for oxime formation:

- Reagents: Hydroxylamine hydrochloride or hydroxylamine sulfate

- Solvents: Methanol, ethanol, isopropanol, or aqueous mixtures

- Temperature: Room temperature to mild heating (20–60 °C)

- pH: Slightly acidic to neutral, often adjusted by adding base or acid

$$

\text{2-Methylpyrimidine-4-carbaldehyde} + \text{NH}2\text{OH} \rightarrow \text{this compound} + \text{H}2\text{O}

$$

Detailed Preparation Method from Patent Literature

A closely related preparation method for oxime derivatives of pyrimidine nucleosides has been disclosed in patent CN112552288A, which provides a four-step sequence applicable to oxime formation on pyrimidine rings:

| Step | Description | Reagents & Conditions |

|---|---|---|

| S1 | Protection or activation of precursor with 2,2-dimethoxypropane in organic solvent with acid catalyst | Acid: sulfuric acid; Solvent: acetone, acetonitrile, or tetrahydrofuran |

| S2 | Base-mediated reaction to form intermediate | Base: DBU, triethylamine, or DIPEA; Solvent: acetonitrile, THF, ethyl acetate, dichloromethane |

| S3 | Oximation step: reaction with aqueous hydroxylamine solution | Solvent: isopropyl alcohol, methanol, ethanol, or water |

| S4 | Acidic treatment to finalize oxime formation and crystallization | Acid: formic acid, acetic acid, trifluoroacetic acid, or HCl |

This method emphasizes good crystallinity, high conversion, and atom economy, which are desirable for industrial synthesis.

Metal-Catalyzed and Alternative Oximation Methods

Recent advances in metal-involving synthesis of oximes provide alternative routes that may be adapted for this compound:

- Iron(II)-catalyzed oximation: Using iron(II) catalysts with NaBH4 and nitroso compounds to form oximes under mild conditions with good yields.

- Manganese-mediated reactions: Manganese(IV) oxidizes hydroxylamine derivatives to nitroso intermediates that react with enolates to form oximes.

Though these methods are more commonly applied to ketoximes or aromatic oximes, they indicate potential for selective oxime formation on pyrimidine aldehydes.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Yield and Purity: The synthesis of pyrimidine intermediates like 2-methyl-4-amino-5-cyanopyrimidine achieves yields above 90% with high HPLC purity, indicating a reliable precursor pool for aldehyde and oxime formation.

- Solvent and Catalyst Selection: Choice of solvent and acid/base catalysts significantly influences the crystallinity and conversion efficiency of the oxime products.

- Scalability: The patent method and classical oximation are suitable for scale-up due to mild conditions and straightforward work-up.

- Stability: Oxime intermediates are generally stable under mild acidic and neutral conditions, facilitating purification and storage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methylpyrimidine-4-carbaldehyde oxime, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 2-methylpyrimidine-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., sodium hydroxide in ethanol). Key parameters include pH control (8–10), temperature (60–80°C), and reaction time (4–6 hours). Purity is ensured by recrystallization in ethanol/water mixtures .

- Critical Data : Yields range from 70–85% under optimized conditions, confirmed by TLC and HPLC monitoring.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the pyrimidine ring (e.g., aldehyde proton at δ 9.8–10.2 ppm) and oxime group (N–OH resonance at δ 8.5–9.0 ppm).

- IR Spectroscopy : Confirms oxime formation via N–O (930–960 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches .

- Validation : Cross-referenced with X-ray crystallography for analogs (e.g., pyridine-4-carbaldehyde oxime N-oxide) to confirm tautomeric forms .

Q. What are the primary biological activities reported for pyrimidine oxime derivatives?

- Methodological Answer :

- Antimicrobial Screening : Tested against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using agar diffusion assays.

- Enzyme Inhibition : Evaluated via acetylcholinesterase reactivation assays (e.g., IC₅₀ values < 10 µM for organophosphate antidotes) .

- Limitations : Activity varies with substituents; 2-methyl groups may sterically hinder target interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the reactivity and bioactivity of this compound?

- Methodological Answer :

- SAR Studies : Compare analogs like 6-methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime. Methyl at position 2 enhances stability but reduces solubility.

- Computational Modeling : DFT calculations predict tautomer preferences (oxime → nitroso tautomerism) and binding affinities to biological targets .

Q. What mechanistic insights explain the catalytic role of this compound in organophosphate detoxification?

- Methodological Answer :

- Kinetic Studies : Measure reactivation rates of phosphorylated acetylcholinesterase (AChE) using UV-Vis spectroscopy.

- Molecular Dynamics : Simulate oxime-AChE interactions to identify key hydrogen bonds (e.g., His440, Tyr337 residues) .

Q. How can conflicting data on synthetic yields or bioactivity be resolved in pyrimidine oxime research?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and validate assays with positive controls.

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance oxime nucleophilicity) .

- Case Study : Discrepancies in antifungal activity linked to variations in fungal strain susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.